[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methanamine dihydrochloride
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Overview
Description
[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methanamine dihydrochloride is a useful research compound. Its molecular formula is C8H15Cl2FN4O and its molecular weight is 273.13. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives exhibit a broad spectrum of biological activities, making them valuable in drug discovery and development. Their unique structural feature allows effective binding with various enzymes and receptors in biological systems through multiple weak interactions. This capability has spurred research into developing 1,3,4-oxadiazole-based compounds for treating diverse ailments. Notably, these compounds have shown efficacy as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents. Their widespread therapeutic applications underline the significant development value of 1,3,4-oxadiazole derivatives in medicinal chemistry (Verma et al., 2019).
Mechanism of Action and Drug Development
The mechanism of action of 1,3,4-oxadiazole derivatives is largely attributed to their ability to modulate biological pathways through interaction with specific enzymes and receptors. This interaction leads to the elicitation of desired pharmacological effects. The structural adaptability of 1,3,4-oxadiazole allows for the rational design and development of new compounds with enhanced activity and reduced toxicity. This adaptability is crucial for generating novel therapeutic agents capable of addressing unmet medical needs. Research efforts continue to explore the synthesis of 1,3,4-oxadiazole derivatives and evaluate their pharmacological profiles, highlighting their potential in the creation of more effective and safer medicinal agents (Nayak & Poojary, 2019).
Mechanism of Action
Fluorine (F)
Fluorine is a halogen that is often used in drug design because it can enhance the biological activity and selectivity of drugs. It can form strong bonds with carbon, making the drug more stable and resistant to metabolic breakdown .
Methyl group (CH3)
Methyl groups are commonly found in organic compounds and can influence the physical and chemical properties of the molecules they are part of. They can affect the molecule’s shape, size, and polarity, which can in turn influence how the molecule interacts with biological targets .
Oxadiazole ring
Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. Compounds containing oxadiazole rings have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .
Pyrrolidine ring
Pyrrolidine is a cyclic amine that is present in many biologically active compounds. It can influence the molecule’s conformation and can participate in hydrogen bonding, which can affect the molecule’s interactions with biological targets .
Properties
IUPAC Name |
[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FN4O.2ClH/c1-5-11-12-8(14-5)13-4-6(9)2-7(13)3-10;;/h6-7H,2-4,10H2,1H3;2*1H/t6-,7-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCNPTSHKDJVIR-JFYKYWLVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)N2CC(CC2CN)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(O1)N2C[C@H](C[C@H]2CN)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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